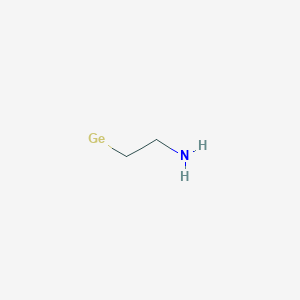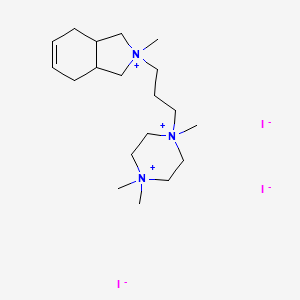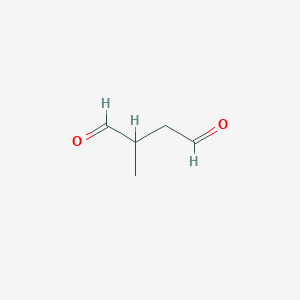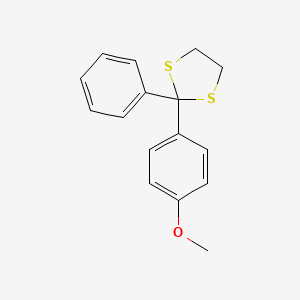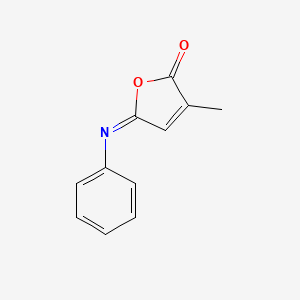![molecular formula C6H12O3 B14445395 2-[(Propan-2-yl)oxy]-1,3-dioxolane CAS No. 75317-09-8](/img/structure/B14445395.png)
2-[(Propan-2-yl)oxy]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Propan-2-yl)oxy]-1,3-dioxolane is an organic compound with the molecular formula C6H12O2 It is a dioxolane derivative, characterized by the presence of an isopropoxy group attached to the dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-[(Propan-2-yl)oxy]-1,3-dioxolane can be synthesized through the reaction of isopropyl alcohol with 1,3-dioxolane under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the isopropoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Propan-2-yl)oxy]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-[(Propan-2-yl)oxy]-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Propan-2-yl)oxy]-1,3-dioxolane involves its interaction with specific molecular targets. The isopropoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The dioxolane ring provides a stable framework that can undergo various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-Isopropyl-1,3-dioxolane: Similar in structure but lacks the isopropoxy group.
Diisopropyl ether: An ether with two isopropyl groups, used as a solvent.
Diazinon: A pyrimidine derivative with an isopropyl group, used as an insecticide.
Uniqueness
2-[(Propan-2-yl)oxy]-1,3-dioxolane is unique due to the presence of both the isopropoxy group and the dioxolane ring, which confer distinct chemical properties and reactivity. This combination makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Propiedades
Número CAS |
75317-09-8 |
|---|---|
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
2-propan-2-yloxy-1,3-dioxolane |
InChI |
InChI=1S/C6H12O3/c1-5(2)9-6-7-3-4-8-6/h5-6H,3-4H2,1-2H3 |
Clave InChI |
ZLRNJMXBNONMEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



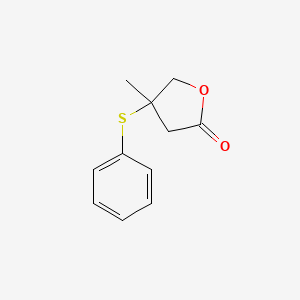

![1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14445327.png)
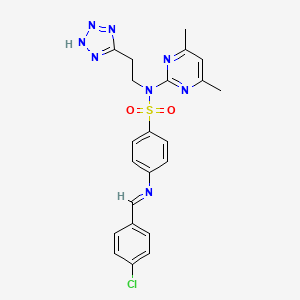
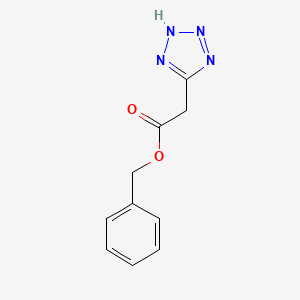

![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)
